5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine
Description
5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine is a 1,3,4-thiadiazole derivative characterized by a thiadiazole core linked to a 3-methoxyphenethyl group. Thiadiazoles are heterocyclic compounds known for their broad-spectrum biological activities, including antimicrobial, insecticidal, and fungicidal properties . The methoxy group in this compound enhances electron density and may influence solubility and binding affinity to biological targets.
Properties
IUPAC Name |
5-[2-(3-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-15-9-4-2-3-8(7-9)5-6-10-13-14-11(12)16-10/h2-4,7H,5-6H2,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYCIORYQRLLNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327989 | |
| Record name | 5-[2-(3-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
100988-16-7 | |
| Record name | 5-[2-(3-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of 3-methoxyphenethylamine with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process, forming the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Halides, amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
- The compound serves as a crucial building block for synthesizing more complex molecules. Its structural features allow for the modification and creation of derivatives that can exhibit varied properties and functionalities.
Coordination Chemistry
- In coordination chemistry, 5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine acts as a ligand. Its ability to coordinate with metal ions can lead to the formation of metal complexes that are useful in catalysis and material science.
Biological Applications
Antimicrobial Activity
- Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Antifungal Properties
- In addition to its antibacterial effects, this compound has demonstrated antifungal activity. This is particularly relevant in the context of rising antifungal resistance globally.
Anticancer Potential
- Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
Medicinal Applications
Drug Development
- The compound is being explored for therapeutic applications targeting specific enzymes or receptors. Its unique structure may provide insights into designing drugs that can effectively modulate biological pathways associated with diseases.
Mechanism of Action
- The mechanism involves interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can modulate the activity of metalloenzymes, while the methoxyphenyl group enhances binding affinity to certain receptors, influencing signal transduction pathways.
Industrial Applications
Specialty Chemicals Production
- In industrial settings, this compound is utilized in producing specialty chemicals. Its properties lend themselves well to applications in polymer chemistry and dye manufacturing.
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a significant reduction in bacterial growth at various concentrations.
-
Cancer Cell Line Research
- In vitro assays were conducted using cancer cell lines to assess the compound's cytotoxic effects. The findings revealed dose-dependent inhibition of cell proliferation and increased apoptosis markers.
Mechanism of Action
The mechanism of action of 5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which can modulate the activity of metalloenzymes. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity to certain receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The biological and chemical properties of thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Methoxy vs.
- Fluorine vs. Methoxy : The electron-withdrawing fluorine in 5-(2-fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine may enhance reactivity and herbicidal effects but could increase toxicity .
- Linker Flexibility : The ethyl linker in the target compound provides conformational flexibility, which may improve binding to enzymes like succinate dehydrogenase (SDH) compared to rigid analogs .
Biological Activity
5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antifungal research. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound.
Chemical Structure and Synthesis
The compound is characterized by the following molecular formula: with a molecular weight of 235.31 g/mol. The synthesis typically involves the reaction of 3-methoxyphenethylamine with thiosemicarbazide under dehydrating conditions, often using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to facilitate cyclization into the thiadiazole ring structure .
Biological Activity Overview
Research has shown that this compound exhibits a variety of biological activities:
-
Antimicrobial Activity :
- The compound has demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, it has been shown to inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like streptomycin .
- In antifungal studies, it exhibited activity against strains such as Aspergillus niger and Candida albicans, showcasing its potential as an antifungal agent .
-
Anticancer Properties :
- Several studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. The IC₅₀ values for these compounds indicate potent growth inhibition .
- The mechanism of action is believed to involve cell cycle arrest and modulation of apoptotic pathways through interaction with specific cellular targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiadiazole ring can coordinate with metal ions found in metalloenzymes, potentially inhibiting their activity.
- Receptor Binding : The methoxyphenyl group enhances binding affinity to certain receptors involved in signal transduction pathways, influencing cellular responses.
Comparative Analysis
To better understand the uniqueness of this compound in comparison to similar thiadiazole derivatives, a table summarizing key differences is presented below:
| Compound Name | Structure | Biological Activity | MIC/IC₅₀ Values |
|---|---|---|---|
| This compound | Structure | Antibacterial & Anticancer | MIC < 32.6 µg/mL for bacteria; IC₅₀ = 0.28 µg/mL for MCF-7 |
| 5-(4-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine | Similar structure | Antibacterial | MIC > 50 µg/mL |
| 5-(3-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine | Lacks ethyl group | Moderate antibacterial | MIC = 47.5 µg/mL |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various thiadiazole derivatives:
- Antimicrobial Studies : A study highlighted that certain derivatives exhibited MIC values as low as 32.6 µg/mL against E. coli, outperforming established antifungal treatments like itraconazole (MIC = 47.5 µg/mL) .
- Cytotoxicity Assessments : Research published in the International Journal of Molecular Sciences demonstrated that specific thiadiazole derivatives significantly reduced cell viability in LoVo and MCF-7 cancer cell lines at concentrations as low as 200 µM after a 48-hour incubation period .
Q & A
Basic: What synthetic methodologies are optimized for preparing 5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine?
Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. Aqueous reaction media (e.g., water or ethanol/water mixtures) are optimal for coupling the thiadiazole core with substituted phenyl-ethylamine precursors. Sodium monochloroacetate is commonly used to introduce thioether linkages, followed by acidification with ethanoic acid to isolate the final product . Reaction parameters such as pH (8–9), temperature (90°C), and solvent polarity significantly influence yield and purity. Chromatographic purification (e.g., silica gel column) is recommended to remove unreacted intermediates .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Spectral Analysis : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments. IR spectroscopy confirms functional groups (e.g., N–H stretch at ~3300 cm⁻¹ for the amine).
- Chromatography : HPLC with UV detection (λ = 254–280 nm) assesses purity (>95% ideal).
- Elemental Analysis : Validates empirical formula (e.g., C₁₁H₁₄N₄OS).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks .
Advanced: How can molecular docking guide the design of analogs with enhanced bioactivity?
Answer:
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., enzymes or receptors). For example:
- Replace the 3-methoxyphenyl group with halogenated or nitro-substituted aryl rings to enhance hydrophobic interactions.
- Modify the ethyl linker to a propyl or cyclopropyl moiety to alter steric effects.
Validate predictions with in vitro assays (e.g., enzyme inhibition or antimicrobial activity) and compare docking scores (ΔG ≤ −8 kcal/mol suggests strong binding) .
Advanced: How should researchers resolve contradictions between in silico predictions and in vitro bioactivity data?
Answer:
- Re-evaluate Assay Conditions : Ensure physiological pH, temperature, and co-solvents (e.g., DMSO ≤1%) do not destabilize the compound.
- Docking Parameters : Adjust protein flexibility, solvation models, and scoring functions (e.g., MM/GBSA vs. empirical scoring).
- Metabolic Stability : Use liver microsomes to assess degradation (t₁/₂ > 30 min suggests stability).
- Off-Target Screening : Perform selectivity assays against related targets to rule out false positives .
Advanced: What strategies assess the compound’s stability under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 2–8) at 37°C for 24–72 hours. Monitor degradation via HPLC.
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C ideal).
- Photostability : Expose to UV light (320–400 nm) and quantify isomerization or oxidation products .
Basic: What physicochemical properties are essential for preclinical profiling?
Answer:
- Solubility : Measure in water (µg/mL) and logP (octanol/water partition coefficient; 2–3 ideal for membrane permeability).
- pKa : Use potentiometric titration to determine ionization states (affects absorption and solubility).
- Melting Point : Differential scanning calorimetry (DSC) confirms crystalline stability .
Advanced: How can structure-activity relationship (SAR) studies optimize antimicrobial activity?
Answer:
- Triazole/Thiadiazole Modifications : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) to enhance microbial membrane disruption.
- Salt Formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility (e.g., IC₅₀ ≤ 10 µM for bacterial strains).
- Bioisosteres : Replace the methoxy group with methylsulfonyl or cyano groups to boost potency .
Advanced: How can X-ray crystallography resolve ambiguities in spectral data interpretation?
Answer:
Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths, angles, and dihedral angles. For example:
- Confirm coplanarity between the thiadiazole ring and methoxyphenyl group (dihedral angle <10° suggests conjugation).
- Identify hydrogen-bonding networks (e.g., N–H⋯O interactions) that stabilize the crystal lattice .
Basic: What salt forms improve solubility for in vivo studies?
Answer:
- Inorganic Salts : React with NaOH or HCl to form sodium or hydrochloride salts.
- Organic Salts : Use tromethamine or lysine for enhanced biocompatibility.
Characterize salts via powder XRD and dissolution testing (≥1 mg/mL in PBS ideal) .
Advanced: What computational methods predict metabolic pathways and toxicity?
Answer:
- ADMET Prediction : Use QikProp or ADMET Predictor to estimate hepatic extraction (e.g., CYP450 inhibition risk).
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation via CYP3A4) with MetaSite software.
- Toxicity Profiling : Apply Derek Nexus to flag structural alerts (e.g., mutagenic thiadiazole derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
